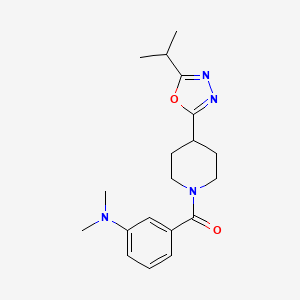

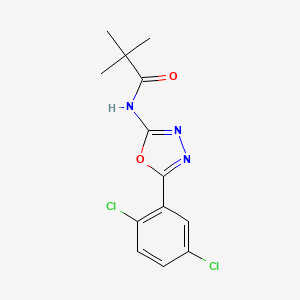

![molecular formula C21H23FN4O4S B3012424 4-(二丙基氨磺酰基)-N-[5-(4-氟苯基)-1,3,4-恶二唑-2-基]苯甲酰胺 CAS No. 533869-42-0](/img/structure/B3012424.png)

4-(二丙基氨磺酰基)-N-[5-(4-氟苯基)-1,3,4-恶二唑-2-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of significant interest in medicinal chemistry due to their potential biological applications. While the provided data does not directly discuss the synthesis of "4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide", it does provide insight into the synthesis of related compounds. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of 4-aminophenazone, a non-steroidal anti-inflammatory drug. This process highlights the use of a precursor compound of interest in drug chemistry to create a series of benzamide derivatives with potential biological applications . Similarly, the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, which exhibit cardiac electrophysiological activity, demonstrates the versatility of benzamide derivatives in producing compounds with specific biological activities .

Molecular Structure Analysis

The molecular structure of benzamide derivatives plays a crucial role in their biological activity. Although the specific molecular structure of "4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide" is not detailed in the provided data, the structure-activity relationship can be inferred from related compounds. For example, the presence of the 1H-imidazol-1-yl moiety in N-substituted imidazolylbenzamides has been shown to be a viable replacement for the methylsulfonylamino group, producing class III electrophysiological activity . This suggests that specific functional groups within the benzamide structure are critical for their biological efficacy.

Chemical Reactions Analysis

The chemical reactions involving benzamide derivatives are essential for understanding their mechanism of action and potential as therapeutic agents. The data indicates that the synthesized benzamide derivatives were screened against various human recombinant alkaline phosphatases and ecto-5′-nucleotidases, showing inhibitory potential . This implies that the benzamide derivatives can participate in chemical reactions that inhibit specific enzymes, which could be relevant for the development of new drugs targeting these enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and can affect their biological activity and pharmacokinetics. While the provided data does not give specific information on the physical and chemical properties of "4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide", it can be assumed that similar compounds possess properties that make them suitable for biological applications. For instance, the solubility, stability, and ability to cross biological membranes are important factors that would be considered in the development of these compounds as drugs .

科学研究应用

存储器件应用

一项研究讨论了合成一种新的基于三苯胺的芳香族聚醚,该聚醚衍生自 2,5-双(4-氟苯基)-1,3,4-恶二唑等,用于存储器件应用。该研究旨在了解聚合物中连接基团与存储行为之间的关系。它发现聚醚、聚酯、聚酰胺和聚酰亚胺的连接效应由于其结构构象和能级不同,导致聚合物存储器件的保留时间不同 (陈、胡、& 刘,2013)。

硫醇的荧光试剂

另一个应用涉及合成 4-(N,N-二甲基氨磺酰基)-7-氟-2,1,3-苯并恶二唑 (DBD-F) 作为一种比同类试剂更具反应性的硫醇荧光试剂。这种试剂本身几乎没有荧光,但与硫醇定量反应生成强荧光衍生物,突出了其在分析化学中用于硫醇检测的潜力 (丰冈、铃木、斋藤、宇津、& 今井,1989)。

碳酸酐酶抑制

对碳酸酐酶 I、II、IV 和 XII 的芳香磺酰胺抑制剂的研究包括对具有不同半数最大抑制浓度 (IC50) 值的化合物的研究,证明了该化合物对碳酸酐酶同工酶的生化和药理学潜力 (Supuran、Maresca、Gregáň、& Remko, 2013)。

抗菌活性

由三聚氯氰合成新型二足-苯并咪唑、苯并恶唑和苯并噻唑衍生物用于抗菌活性,突出了该化合物在开发新抗菌剂中的应用。合成的化合物对细菌和真菌菌株表现出优异的广谱活性,强调了该化合物在药物化学和药物开发中的相关性 (Padalkar、Gupta、Phatangare、Patil、Umape、& Sekar, 2014)。

属性

IUPAC Name |

4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN4O4S/c1-3-13-26(14-4-2)31(28,29)18-11-7-15(8-12-18)19(27)23-21-25-24-20(30-21)16-5-9-17(22)10-6-16/h5-12H,3-4,13-14H2,1-2H3,(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEWDKWSUPSEEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

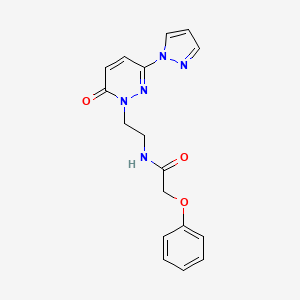

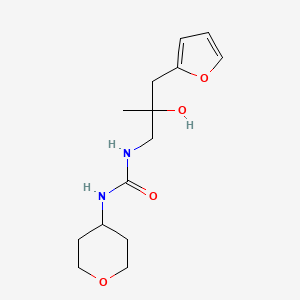

![7-morpholino-N-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B3012341.png)

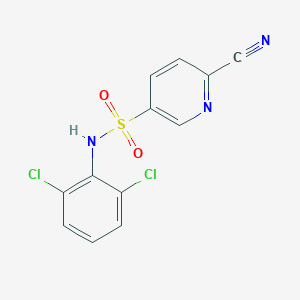

![3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B3012350.png)

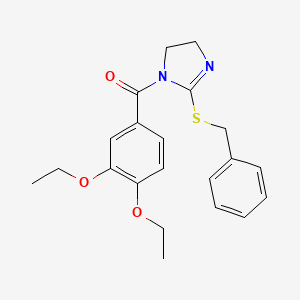

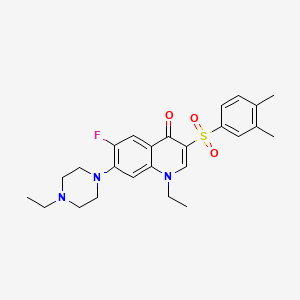

![N-(4-ethoxyphenyl)-2-[7-{[(4-ethylphenyl)amino]methyl}-6-oxo[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]acetamide](/img/structure/B3012351.png)

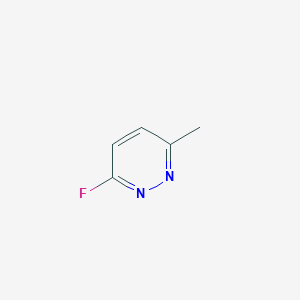

![(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol](/img/structure/B3012358.png)